molecular formula C18H18N2O3 B8307006 7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one

7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one

Cat. No. B8307006
M. Wt: 310.3 g/mol
InChI Key: KFZOASRWJFAYHA-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

[7-(benzyloxy)-5-isopropoxy-4-oxoquinazolin-3(4H)-yl]methyl pivalate was stirred in a 7N solution of ammonia in methanol (250 ml) at room temperature for 24 hours. The mixture was evaporated under reduced pressure and the residue purified by silica gel chromatography eluting with a 0 to 10% mixture of methanol in dichloromethane to give 7-(benzyloxy)-5-isopropoxyquinazolin-4(3H)-one (4.6 g, 87% yield over 2 steps) as a white solid:
Name
[7-(benzyloxy)-5-isopropoxy-4-oxoquinazolin-3(4H)-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC[N:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][C:14]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:15][C:16]=2[O:20][CH:21]([CH3:23])[CH3:22])[N:11]=[CH:10]1)(=O)C(C)(C)C.N>CO>[CH2:25]([O:24][C:14]1[CH:13]=[C:12]2[C:17]([C:18](=[O:19])[NH:9][CH:10]=[N:11]2)=[C:16]([O:20][CH:21]([CH3:23])[CH3:22])[CH:15]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1

Inputs

Step One
Name
[7-(benzyloxy)-5-isopropoxy-4-oxoquinazolin-3(4H)-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C=NC2=CC(=CC(=C2C1=O)OC(C)C)OCC1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0 to 10% mixture of methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C(NC=NC2=C1)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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